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Compound of Interest

Compound Name: Methylmelamine

Cat. No.: B082009 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of N-methylmelamines. These compounds are of significant interest due to their applications

in the manufacturing of modified melamine-formaldehyde resins, which offer the advantage of

reducing formaldehyde content.[1][2][3][4] Furthermore, methylated melamines are utilized as

monomers for various polymers and have been investigated as antitumor drugs and insect

sterilants.[5] This guide details the primary synthetic pathways, experimental protocols, and key

characterization data for these compounds.

Core Synthetic Strategy: Stepwise Nucleophilic
Substitution
The most prevalent and controlled method for synthesizing N-methylmelamines is the

stepwise nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-

1,3,5-triazine).[5] This approach takes advantage of the decreasing reactivity of the chlorine

atoms with each successive substitution, allowing for the selective synthesis of a wide array of

N-methylated derivatives. The reaction sequence typically involves the use of aqueous

solutions of ammonia, methylamine, and/or dimethylamine as nucleophiles.[5]

The general workflow for this synthesis is depicted below.
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Caption: General synthetic pathway for N-methylmelamines.

Experimental Protocols
The following are detailed experimental protocols for the synthesis of key intermediates and a

representative N-methylmelamine. These procedures are adapted from established literature.

[5]

Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine
This protocol describes the monosubstitution of cyanuric chloride with ammonia.

Materials:

Cyanuric chloride
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Acetone

Crushed ice

25 wt % aqueous ammonia solution

Procedure:

A hot suspension of 100 g (0.54 mol) of cyanuric chloride in 250 mL of acetone is added

under stirring to 500 g of crushed ice in water. The temperature should be maintained at or

below 0 °C.

While maintaining a temperature below 0 °C, 110 g of 25 wt % aqueous ammonia solution is

added.

The suspension is stirred until the temperature increases to 5 °C and then filtered.

The product is recrystallized in water and dried at room temperature.

Yield: 79.7–82.3 g (90–93%), white solid.[5]

Synthesis of 2,4-Diamino-6-chloro-1,3,5-triazine
This procedure details the disubstitution of cyanuric chloride with ammonia.

Materials:

Cyanuric chloride

Acetone

32 wt % aqueous ammonia solution

Crushed ice

Procedure:

A hot suspension of 100 g (0.54 mol) of cyanuric chloride in acetone is added to 230 g (4.30

mol) of 32 wt % aqueous ammonia solution in about 500 g of crushed ice, ensuring the
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temperature does not exceed 10 °C.

After complete addition, the temperature is raised to 40–45 °C for 4 hours.

After the mixture cools to room temperature, it is filtered.

The solid is washed with water and dried in vacuo at 40 °C.

Yield: 70.2–74.1 g (90–95%), white solid.[5] Mass Spectrometry (EI): m/z = 145 (1), 126 (1),

101 (2), 68 (5), 62 (10), 43 (20), 42 (100).[5] Mass Spectrometry (ESI pos, H2O/acetonitrile):

m/z = 146.2 [M + H]+.[5]

Synthesis of 2,4-Bis(methylamino)-6-chloro-1,3,5-
triazine
This protocol outlines the disubstitution with methylamine.

Materials:

Cyanuric chloride

Acetone

Crushed ice

40 wt % methylamine in water

Sodium hydroxide

Procedure:

Under stirring, a hot suspension of 100 g (0.54 mol) of cyanuric chloride in 250 mL of

acetone is added to 500 g of crushed ice in water. The temperature should not exceed 0 °C.

Then, 84.0 g of 40 wt % methylamine in water and an aqueous solution of 43.2 g of sodium

hydroxide are added at a temperature below 0 °C.

The suspension is heated to 45 °C for 2 hours.
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After it has cooled to room temperature, the product is filtered off, washed with water, and

dried under vacuum at 40 °C.

Yield: 84.4–89.1 g (90–95%), white solid.[5] Mass Spectrometry (EI): m/z = 173 (1), 155 (2),

129 (4), 105 (4), 99 (3), 77 (5), 62 (17), 55 (70), 41 (7).[5] Mass Spectrometry (ESI pos,

H2O/acetonitrile): m/z = 174.3 [M + H]+.[5]

Synthesis of 2,4-Bis(dimethylamino)-6-chloro-1,3,5-
triazine
This procedure details the disubstitution with dimethylamine.

Materials:

Cyanuric chloride

Acetone

Crushed ice

60 wt % aqueous dimethylamine

Procedure:

A suspension of 100 g (0.54 mol) of cyanuric chloride in hot acetone is added very slowly to

crushed ice.

Then, 162.3 g (2.16 mol) of 60 wt % aqueous dimethylamine is added dropwise so that the

temperature does not exceed 0 °C.

After complete addition, the mixture is allowed to warm to room temperature and filtered.

The product is recrystallized from isopropyl alcohol/water.

Yield: 87.1–92.5 g (80–85%), white solid.[5] Mass Spectrometry (EI): m/z = 203 (40), 201 (100),

185 (85), 171 (76), 157 (21), 143 (23), 123 (26), 96 (71), 71 (50), 69 (64), 55 (42), 44 (48), 42

(98).[5] Mass Spectrometry (ESI pos, H2O/acetonitrile): m/z = 202.4 [M + H]+.[5]
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The following diagram illustrates the experimental workflow for the synthesis of these chloro-

triazine intermediates.
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Work-up and Purification

Cyanuric Chloride in Acetone

Add to Crushed Ice/Water
(Maintain T ≤ 0 °C)

Add Aqueous Amine
(NH3, MeNH2, or Me2NH)

(Maintain T ≤ 0 °C)

Heat to 40-45 °C
(for some reactions)
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Dry in vacuo

Recrystallize (if necessary)
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Caption: Experimental workflow for chloro-triazine intermediates.

Characterization Data
A comprehensive characterization of N-methylmelamines is crucial for quality control and for

understanding their properties. The primary analytical techniques employed are Nuclear

Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy,

and mass spectrometry (MS).[5]

Data Summary
The following table summarizes key physical and mass spectrometry data for selected chloro-

triazine intermediates.

Compound
Name

Yield (%)
Melting Point
(°C)

MS (EI) m/z
(relative
intensity)

MS (ESI+) m/z
[M+H]+

2,4-Diamino-6-

chloro-1,3,5-

triazine

90–95
>300

(decomposes)

145 (1), 126 (1),

101 (2), 68 (5),

62 (10), 43 (20),

42 (100)

146.2

2,4-

Bis(methylamino)

-6-chloro-1,3,5-

triazine

90–95 218-220

173 (1), 155 (2),

129 (4), 105 (4),

99 (3), 77 (5), 62

(17), 55 (70), 41

(7)

174.3

2,4-

Bis(dimethylamin

o)-6-chloro-1,3,5-

triazine

80–85 101-103

203 (40), 201

(100), 185 (85),

171 (76), 157

(21), 143 (23),

123 (26), 96 (71),

71 (50), 69 (64),

55 (42), 44 (48),

42 (98)

202.4
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Data sourced from List et al. (2016).[5]

Analytical Techniques
NMR Spectroscopy: 1H and 13C NMR are used to confirm the structure and purity of the

synthesized N-methylmelamines. The chemical shifts and coupling patterns provide

detailed information about the number and environment of the methyl and amino protons.[5]

FTIR Spectroscopy: FTIR analysis is employed to identify the characteristic functional

groups present in the molecules. Key vibrational bands include those for N-H stretching, C-N

stretching, and the triazine ring vibrations.[5]

Mass Spectrometry: Both Electron Ionization (EI) and Electrospray Ionization (ESI) mass

spectrometry are used to determine the molecular weight and fragmentation patterns of the

compounds, confirming their identity.[5]

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential

Scanning Calorimetry (DSC) are used to determine melting points and thermal stability. It

has been noted that N-methylmelamines with free amino groups tend to have higher

melting points and may decompose at these temperatures due to the formation of hydrogen

bonds.[5]

Elemental Analysis: This technique provides the percentage composition of elements (C, H,

N) in the compound, which is compared with the theoretical values to confirm the empirical

formula.[5]

Single-Crystal X-ray Diffraction: For crystalline products, this method can be used to

determine the precise three-dimensional molecular structure.[5]

Physical Properties
The physical properties of N-methylmelamines, such as solubility and basicity (pKb), are

significantly influenced by the number of amino, methylamino, and dimethylamino groups

attached to the triazine ring.[1][2][4][5]

Solubility: The solubility in water generally increases with an increasing number of

methylamino and amino groups. This can be attributed to the potential for hydrogen bonding
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with water molecules.[5]

Basicity (pKb): The basicity of the N-methylmelamines increases with the number of methyl

groups on the exocyclic nitrogen atoms.[5]

Melting Point: The presence of amino groups leads to the formation of hydrogen bonds,

resulting in higher melting points. In some cases, these compounds may decompose at their

melting points.[5]

This guide provides a foundational understanding of the synthesis and characterization of N-

methylmelamines. For more in-depth information, including detailed NMR and IR spectra,

readers are encouraged to consult the primary literature cited.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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